molecular formula C13H16ClO5P B12617517 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate CAS No. 916906-03-1

1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate

Cat. No.: B12617517
CAS No.: 916906-03-1
M. Wt: 318.69 g/mol
InChI Key: NQDYXZWJCIRZBB-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate is an organic compound that features a phosphoryl group, an ethenyl linkage, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with diethyl phosphite in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are usually employed.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphonates or phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphonates or phosphines.

    Substitution: Substituted benzoates.

Scientific Research Applications

1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the ethenyl linkage and chlorobenzoate moiety contribute to the compound’s overall reactivity. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

    Ethyl 4-chlorobenzoate: Similar in structure but lacks the phosphoryl and ethenyl groups.

    Diethyl phosphite: Contains the phosphoryl group but lacks the benzoate moiety.

    4-Chlorobenzoic acid: Contains the benzoate moiety but lacks the phosphoryl and ethenyl groups.

Uniqueness: 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphonate group, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C12H15ClO5P\text{C}_12\text{H}_{15}\text{Cl}\text{O}_5\text{P}

This compound is characterized by its diethoxyphosphoryl group attached to an ethenyl moiety and a 4-chlorobenzoate, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of certain enzymes involved in metabolic pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with phosphorylation processes critical for cellular signaling and metabolism.

Enzyme Inhibition

Research indicates that compounds with similar structures often inhibit enzymes such as kinases and phosphatases, leading to altered cellular functions. The inhibition can result in the modulation of pathways related to cell growth, apoptosis, and inflammation.

Biological Activities

This compound has been studied for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) through apoptosis induction.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against specific bacterial strains, indicating its potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation markers in vitro, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 cells revealed that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis, characterized by increased levels of caspase-3 activity and PARP cleavage.

Concentration (µM)Cell Viability (%)Caspase-3 Activity (fold change)
10851.5
50602.5
100304.0

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones at concentrations above 50 µg/mL.

Bacterial StrainInhibition Zone (mm) at 50 µg/mLInhibition Zone (mm) at 100 µg/mL
Staphylococcus aureus1525
Escherichia coli1020

Properties

CAS No.

916906-03-1

Molecular Formula

C13H16ClO5P

Molecular Weight

318.69 g/mol

IUPAC Name

1-diethoxyphosphorylethenyl 4-chlorobenzoate

InChI

InChI=1S/C13H16ClO5P/c1-4-17-20(16,18-5-2)10(3)19-13(15)11-6-8-12(14)9-7-11/h6-9H,3-5H2,1-2H3

InChI Key

NQDYXZWJCIRZBB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)OC(=O)C1=CC=C(C=C1)Cl)OCC

Origin of Product

United States

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